2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide
説明
This compound features a thiazole core substituted with a 3-phenylureido group at position 2 and an acetamide linker connecting to a 4-sulfamoylphenyl moiety.
特性
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S2/c19-29(26,27)15-8-6-13(7-9-15)20-16(24)10-14-11-28-18(22-14)23-17(25)21-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,24)(H2,19,26,27)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLKFMKVRWBXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors. It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions.
Mode of Action
The compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death.
Biochemical Pathways
The inhibition of CA IX affects the tumor cell metabolism . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that produces a significant amount of acid. CA IX helps to regulate the pH within these cells by removing the excess acid. When CA IX is inhibited, the intracellular pH can become too acidic, leading to cell death.
Pharmacokinetics
The compound has been shown to have a significant inhibitory effect against both cancer cell lines at concentration ranges from1.52–6.31 μM . It also shows high selectivity against breast cancer cell lines.
Result of Action
The compound has been shown to have a significant anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7). It was also able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent.
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, the hypoxic conditions often found in solid tumors can lead to an overexpression of CA IX. This could potentially increase the efficacy of the compound.
生物活性
The compound 2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a thiazole derivative that has attracted interest due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymes. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Its structure can be represented as follows:
Target Enzymes
The primary targets of this compound include:
- C-RAF Kinase
- FLT3 Kinase
These kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival. Inhibition of these targets leads to reduced cell growth and migration, particularly in cancer cells.
Mode of Action
The compound acts by binding to the active sites of C-RAF and FLT3 kinases, inhibiting their activity. This inhibition results in:
- Suppression of rapid cell proliferation.
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the G2/M phase.
Biochemical Pathways
The inhibition of C-RAF and FLT3 kinases affects several downstream signaling pathways involved in tumorigenesis. Specifically, the compound has been shown to:
- Decrease colony formation in HepG2 liver cancer cells.
- Inhibit migration and invasion capabilities of tumor cells.
Pharmacokinetics
Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties, including:
- Improved aqueous solubility compared to traditional chemotherapeutic agents like sorafenib.
- Potential for oral bioavailability.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives similar to this compound. Below are key findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anti-hepatocellular carcinoma activity against HepG2 cells with IC50 values indicating potent inhibition at low concentrations. |
| Study 2 | Investigated the structure-activity relationship (SAR) of related compounds, revealing that modifications to the thiazole ring enhance enzyme inhibition. |
| Study 3 | Reported on the effectiveness of similar compounds as inhibitors of human carbonic anhydrase (hCA), highlighting their potential use in treating conditions associated with aberrant enzyme activity. |
類似化合物との比較
Anticancer Potential
- Thiazolidine-2,4-dione analogs (e.g., 6c, 7c) demonstrated selective toxicity toward tumor cells over normal cells in low-down Minnow assays, suggesting a favorable therapeutic index .
- N-(substituted) thioacetamide quinazolinones exhibited antioxidant activity via NQO1 induction, a mechanism distinct from the target compound’s presumed anticancer pathway .
Enzyme Inhibition
- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide showed selective inhibition of human carbonic anhydrase (hCA) isoforms II and VII. The acetamide linker was critical for positioning the inhibitor in the enzyme’s active site, with tail length influencing isoform selectivity .
- The sulfamoyl group in the target compound may similarly enhance binding to CA or other sulfonamide-targeted enzymes, though its phenylureido-thiazole substituent could modulate specificity .
Anti-inflammatory Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides reduced exudate formation in inflammation models, comparable to diclofenac . The target compound’s lack of a triazole-thiol group may limit similar anti-exudative effects.
Structure-Activity Relationships (SAR)
- Sulfamoyl Group : Critical for enzyme inhibition (e.g., CA, NQO1) across analogs .
- Heterocyclic Core: Thiazole and benzothiazole derivatives show metabolic stability, while quinazolinones offer high melting points and rigidity .
- Substituent Effects: The phenylureido group in the target compound may enhance hydrophobic interactions in target binding, contrasting with piperazinyl or morpholino tails in other analogs that improve solubility .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea, α-bromoacetophenone, EtOH, reflux | 65–75 | |
| Ureido coupling | CDI (1,1'-carbonyldiimidazole), DCM, rt | 80–85 | |
| Acylation | Triethylamine, DCM, 0°C | 70 |
(Advanced) How can researchers modify the thiazole or phenylurea moieties to enhance target selectivity, and what analytical methods validate these structural changes?
Methodological Answer:
- Thiazole Modifications:
- Substituents at C-4 (e.g., methyl, chloro) alter steric effects, impacting binding to enzymes like COX-1 .
- Replacement with benzothiazole enhances π-π stacking in kinase inhibitors .
- Phenylurea Tweaks:
- Electron-withdrawing groups (e.g., -Cl at para position) improve stability against hydrolysis .
- Methoxy groups increase lipophilicity, enhancing blood-brain barrier penetration .
Validation Methods:
- HPLC-MS: Confirms purity and tracks degradation products (e.g., hydrolysis of the ureido group) .
- X-ray Crystallography: Resolves steric clashes in modified thiazole derivatives bound to targets .
- SAR Studies: Comparative IC50 assays against cancer cell lines (e.g., MCF-7 vs. HepG2) quantify selectivity .
(Basic) Which spectroscopic techniques are essential for characterizing this compound, and what are the critical spectral markers?
Methodological Answer:
- 1H/13C NMR:
- Thiazole protons (δ 7.2–7.5 ppm) and sulfonamide NH (δ 10.2 ppm) confirm core structure .
- Acetamide carbonyl signal at ~170 ppm in 13C NMR .
- FT-IR:
- Ureido C=O stretch at ~1660 cm⁻¹ and sulfonamide S=O at ~1350 cm⁻¹ .
- HRMS:
- Molecular ion [M+H]+ at m/z 474.0921 (calculated for C21H20ClN5O3S2) .
Q. Table 2: Key Spectral Data
| Technique | Marker | Significance | Reference |
|---|---|---|---|
| 1H NMR | δ 7.4 (s, 1H, thiazole-H) | Confirms thiazole ring integrity | |
| FT-IR | 1660 cm⁻¹ (C=O) | Validates ureido group |
(Advanced) What strategies address contradictory bioactivity data across studies, especially regarding antimicrobial vs. anticancer efficacy?
Methodological Answer:
- Source of Contradictions:
- Assay Variability: Differences in bacterial strains (e.g., gram-positive vs. gram-negative) or cancer cell lines (e.g., adherent vs. suspension cultures) .
- Solubility Issues: Poor DMSO solubility (>10 mM) may lead to false negatives in cytotoxicity assays .
Resolution Strategies:
- Standardized Protocols: Use CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer screening .
- Prodrug Design: Phosphate ester derivatives improve aqueous solubility for in vivo models .
- Meta-Analysis: Cross-reference PubChem BioAssay data (AID 743255) to identify outliers .
(Basic) What in vitro models are used to assess the compound's mechanism of action against enzymes like COX or kinases?
Methodological Answer:
- COX Inhibition:
- Enzyme Assays: Measure prostaglandin E2 (PGE2) suppression in COX-1/COX-2 transfected HEK293 cells .
- Selectivity Index: IC50 ratio (COX-2/COX-1) < 0.1 indicates COX-1 preference .
- Kinase Targeting:
- ADP-Glo™ Kinase Assay: Quantifies ATP consumption in EGFR or VEGFR2 inhibition studies .
- Western Blot: Confirms downstream phosphorylation (e.g., ERK1/2 in A549 cells) .
(Advanced) How do computational methods like molecular docking inform SAR studies for this compound's derivatives?
Methodological Answer:
- Docking Workflow:
- Target Preparation: Retrieve COX-1 (PDB 3N8X) or EGFR (PDB 1M17) structures from RCSB PDB .
- Ligand Optimization: Minimize energy of derivatives using Gaussian09 at B3LYP/6-31G* level .
- Binding Pose Analysis: Identify H-bonds between sulfamoyl group and Arg120 (COX-1) .
Case Study:
- Derivative 5a (4-Cl phenylurea): Docking score (-9.2 kcal/mol) correlates with 10-fold higher COX-1 inhibition vs. parent compound .
- Limitations: False positives due to rigid protein models; validate with MD simulations >100 ns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
